Boc-Lys(2-Bromo-Z)-OH
Description
Structural Definition and Nomenclature
Molecular Architecture and Stereochemistry
Boc-Lys(2-Bromo-Z)-OH consists of an L-lysine backbone (retaining the native stereochemistry) with two distinct protecting groups:
- Boc Group : A tert-butoxycarbonyl carbamate attached to the α-amino group, providing steric bulk and acid-labile protection.
- 2-Bromo-Z Group : A benzyloxycarbonyl derivative with a bromine substituent at the ortho position, enhancing electrophilicity for nucleophilic substitution reactions.
The molecular formula is C₁₉H₂₇BrN₂O₆ , with a molecular weight of 459.3 g/mol . The IUPAC name is N-α-(tert-butoxycarbonyl)-N-ε-(2-bromobenzyloxycarbonyl)-L-lysine , and its SMILES notation is CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1Br)C(=O)O .
Table 1: Key Structural and Physical Properties
Historical Development of Lysine Protection Strategies
Lysine’s dual amino groups necessitate orthogonal protection strategies to prevent unwanted side reactions during peptide synthesis. Early approaches relied on benzyloxycarbonyl (Z) groups for both α- and ε-aminos, but limitations in acid-labile stability prompted the adoption of Boc. The Boc group, introduced in the 1950s, became dominant in solid-phase peptide synthesis (SPPS) due to its compatibility with anhydrous acid deprotection.
The transition to brominated carbamate groups emerged from the need for enhanced reactivity. The 2-bromo-Z variant, developed to improve cross-linking efficiency, addressed challenges in site-specific modifications while maintaining compatibility with Boc chemistry.
Properties
IUPAC Name |
(2S)-6-[(2-bromophenyl)methoxycarbonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27BrN2O6/c1-19(2,3)28-18(26)22-15(16(23)24)10-6-7-11-21-17(25)27-12-13-8-4-5-9-14(13)20/h4-5,8-9,15H,6-7,10-12H2,1-3H3,(H,21,25)(H,22,26)(H,23,24)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYVEZVZHJKJOU-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27BrN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30557512 | |
| Record name | N~6~-{[(2-Bromophenyl)methoxy]carbonyl}-N~2~-(tert-butoxycarbonyl)-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30557512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
47592-74-5 | |
| Record name | N~6~-{[(2-Bromophenyl)methoxy]carbonyl}-N~2~-(tert-butoxycarbonyl)-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30557512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Lys(2-Bromo-Z)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of lysine is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane.
Protection of the Side Chain: The side chain amino group is then protected using 2-bromo-benzyloxycarbonyl chloride. This reaction also requires a base and is performed in an organic solvent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Deprotection Reactions: The Boc and 2-Bromo-Z protecting groups can be removed under acidic or basic conditions, respectively.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide.
Deprotection: Boc groups are removed using trifluoroacetic acid, while 2-Bromo-Z groups are removed using hydrogenation or strong acids like hydrochloric acid.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted lysine derivatives can be obtained.
Deprotected Lysine: Removal of the protecting groups yields free lysine.
Scientific Research Applications
Peptide Synthesis
Overview
Boc-Lys(2-Bromo-Z)-OH serves as an important building block in the synthesis of peptides. The presence of the bromine atom enhances its reactivity, making it suitable for various coupling reactions.
Applications in Peptide Synthesis
- Coupling Reactions : The compound can be activated for amide bond formation using coupling reagents such as HBTU or DEPBT, which have shown to minimize racemization during synthesis .
- Dipeptide Formation : this compound can be utilized to create dipeptides by coupling with other amino acids, demonstrating good yields and purity .
Data Table: Coupling Yields of this compound
| Coupling Reagent | Yield (%) | Racemization Ratio (L:D) |
|---|---|---|
| HBTU | 91 | 84:16 |
| DEPBT | 99 | 96:4 |
| PyBroP | 81 | 65:35 |
Medicinal Chemistry
Overview
In medicinal chemistry, this compound is explored for its potential therapeutic applications, particularly in drug design and development.
Case Studies
- Anticancer Research : Studies have indicated that derivatives of Boc-Lys can inhibit specific protein interactions that are crucial for cancer cell proliferation. The bromine substituent may enhance binding affinity to target proteins .
- Peptidomimetics : The compound is also investigated as a precursor for peptidomimetics, which mimic the structure and function of peptides while offering improved stability and bioavailability.
Biochemical Studies
Overview
This compound plays a role in biochemical research, particularly in studies involving protein interactions and enzyme activity.
Applications in Biochemical Research
- Model Studies on Protein Binding : Researchers have used this compound to study the binding affinities of lysine-containing peptides with various ligands, providing insights into protein-ligand interactions .
- Electrophilic Reactions : The unique reactivity of the bromine atom allows for electrophilic substitution reactions, facilitating the study of reaction mechanisms involving amino acids .
Structural Biology
Overview
The structural properties of this compound make it valuable in structural biology for studying protein folding and stability.
Applications in Structural Biology
- Protein Folding Studies : The compound can be incorporated into peptides to investigate folding pathways and stability under different conditions .
- X-ray Crystallography : Its derivatives have been used in crystallographic studies to elucidate the three-dimensional structures of proteins containing lysine residues .
Mechanism of Action
The mechanism of action of Boc-Lys(2-Bromo-Z)-OH primarily involves its role as a protected lysine derivative. The protecting groups prevent unwanted reactions during synthesis, allowing for selective modification of the lysine molecule. The compound can be selectively deprotected to yield free lysine or other derivatives, depending on the reaction conditions.
Comparison with Similar Compounds
Boc-Lys(Z)-OH: Similar to Boc-Lys(2-Bromo-Z)-OH but with a benzyloxycarbonyl (Z) group instead of a 2-bromo-benzyloxycarbonyl group.
Fmoc-Lys(Boc)-OH: Contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.
Cbz-Lys(Boc)-OH: Contains a carbobenzyloxy (Cbz) protecting group instead of Boc.
Uniqueness: this compound is unique due to the presence of the 2-bromo-benzyloxycarbonyl group, which offers different reactivity and stability compared to other protecting groups. This makes it particularly useful in specific synthetic applications where selective deprotection or substitution is required.
Biological Activity
Boc-Lys(2-Bromo-Z)-OH, a derivative of lysine, is notable for its applications in peptide synthesis and potential biological activity. This article explores its synthesis, structural properties, and biological implications based on diverse research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 380.4 g/mol. The compound features a Boc (tert-butyloxycarbonyl) protecting group, which enhances its stability during chemical reactions. The presence of the 2-bromo substituent introduces unique reactivity patterns that can be exploited in various synthetic pathways.
Synthesis
The synthesis of this compound typically involves the following steps:
- Protection of Lysine : The amino group of lysine is protected using di-t-butyl dicarbonate (Boc2O) in the presence of a base such as dimethylaminopyridine (DMAP) to yield Boc-Lys-OH.
- Bromination : The introduction of the bromine atom at the 2-position can be achieved through electrophilic bromination methods, allowing for selective functionalization.
- Purification : The final product is purified using techniques such as chromatography to ensure high purity for biological assays.
This compound exhibits various biological activities attributed to its structural features:
- Antimicrobial Activity : Studies indicate that compounds with brominated amino acids can exhibit enhanced antimicrobial properties. The bromine atom may contribute to the disruption of microbial membranes or interference with enzymatic processes.
- Peptide Synthesis : The Boc protecting group allows for the efficient coupling in peptide synthesis, facilitating the formation of bioactive peptides that can mimic natural proteins or serve therapeutic functions.
Case Studies
- Antimicrobial Peptides : Research has demonstrated that peptides synthesized using this compound possess significant antifungal activity against pathogens like Aspergillus niger and Penicillium chrysogenum. These peptides were shown to suppress fungal growth effectively, suggesting potential applications in food preservation and medical treatments .
- Cell Penetration Studies : In studies involving cell-penetrating peptides (CPPs), modifications including this compound were evaluated for their ability to enhance cellular uptake. Results indicated that brominated derivatives improved translocation efficiency across cell membranes, making them promising candidates for drug delivery systems .
Research Findings
Recent research highlights several key findings regarding this compound:
- Enhanced Reactivity : The introduction of the bromo group increases the electrophilicity of the lysine side chain, facilitating nucleophilic attacks during peptide bond formation .
- Stability and Selectivity : The Boc protecting group provides stability under various reaction conditions while allowing selective deprotection when necessary, which is crucial for synthesizing complex peptides .
| Property | Value |
|---|---|
| Molecular Formula | C19H28N2O6 |
| Molecular Weight | 380.4 g/mol |
| Antimicrobial Activity | Effective against fungi |
| Cell Penetration Efficiency | Enhanced with bromination |
Q & A
Q. What are the critical steps in synthesizing Boc-Lys(2-Bromo-Z)-OH, and how can purity be ensured?
- Methodological Answer : Synthesis involves sequential protection of lysine’s ε-amino group using 2-bromo-Z (benzyloxycarbonyl) and the α-amino group with tert-butoxycarbonyl (Boc). Key steps include:
- Coupling Boc to lysine’s α-amino group under anhydrous conditions (e.g., DMF, DIEA, and coupling reagents like HBTU) .
- Selective deprotection and introduction of the 2-bromo-Z group via carbodiimide-mediated coupling .
- Purification via reverse-phase HPLC or recrystallization, with purity verified by NMR (¹H/¹³C) and LC-MS to confirm molecular weight and absence of side products .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., Boc tert-butyl protons at ~1.4 ppm; aromatic protons from the Z-group at 7.2–7.4 ppm) .
- Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]+ at m/z 381.44) and detects impurities .
- HPLC : Retention time consistency ensures batch reproducibility .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize racemization during this compound synthesis?
- Methodological Answer :
- Use low-temperature (0–4°C) coupling reactions to reduce base-catalyzed racemization .
- Employ coupling reagents like HATU or OxymaPure, which minimize side reactions compared to traditional carbodiimides .
- Monitor enantiomeric purity via chiral HPLC or circular dichroism (CD) spectroscopy .
Q. What strategies resolve conflicting spectral data (e.g., unexpected peaks in NMR) for this compound?
- Methodological Answer :
- Hypothesis Testing : Compare with spectra of intermediates (e.g., Boc-Lys-OH) to identify residual protecting groups or solvent artifacts .
- 2D NMR (COSY, HSQC) : Assign ambiguous peaks by correlating proton-carbon interactions .
- Controlled Degradation Studies : Expose the compound to reaction conditions (e.g., acidic/basic environments) to replicate and identify degradation products .
Q. How can computational modeling aid in predicting this compound’s reactivity in peptide coupling?
- Methodological Answer :
- DFT Calculations : Model charge distribution and steric hindrance at the ε-amino group to predict coupling efficiency with activated esters .
- Molecular Dynamics Simulations : Assess solvent effects (e.g., DMF vs. THF) on reaction kinetics .
- Docking Studies : Predict interactions with enzymes (e.g., trypsin) in bioconjugation applications .
Data Analysis & Reproducibility
Q. How should researchers design experiments to address inconsistencies in this compound’s reported solubility?
- Methodological Answer :
- Systematic Solvent Screening : Test solubility in DMF, DMSO, and aqueous buffers (pH 4–9) under controlled temperatures .
- Quantitative NMR : Use internal standards (e.g., TMS) to measure saturation concentrations .
- Documentation : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by sharing raw data in repositories like Zenodo .
Q. What are best practices for synthesizing this compound analogs with alternative halogen groups?
- Methodological Answer :
- Protecting Group Compatibility : Replace 2-bromo-Z with 2-chloro-Z or 2-fluoro-Z, ensuring stability under deprotection conditions (e.g., TFA for Boc removal) .
- Safety Protocols : Handle volatile halogenated byproducts (e.g., HBr) in fume hoods with scrubbers .
- Comparative Kinetic Studies : Use LC-MS to track reaction progress and side-product formation .
Literature & Collaboration
Q. How can researchers efficiently locate prior studies on this compound derivatives in peptide chemistry?
- Methodological Answer :
- Database Searches : Use SciFinder with keywords (e.g., “Boc-Lys-Z-OH AND peptide synthesis”) and structure/substructure filters .
- Citation Tracking : Follow references in foundational papers (e.g., Beilstein Journal of Organic Chemistry) to identify seminal work .
- Collaborative Networks : Engage with peptide synthesis consortia (e.g., EPSRC Centre for Peptide Therapeutics) for shared protocols .
Tables
Q. Table 1. Key Characterization Data for this compound
Q. Table 2. Troubleshooting Common Synthesis Issues
| Issue | Potential Cause | Solution |
|---|---|---|
| Low coupling efficiency | Incomplete activation of Z-group | Use fresh EDCI/HOBt and pre-activate 10 min |
| Racemization | High reaction temperature | Cool to 0°C; switch to HATU/OxymaPure |
| Residual solvents in NMR | Inadequate drying | Lyophilize under high vacuum for 24h |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
